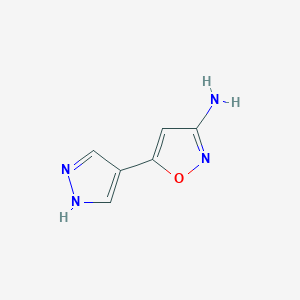

5-(1h-Pyrazol-4-yl)isoxazol-3-amine

Description

Contextual Significance of Isoxazole (B147169) and Pyrazole (B372694) Heterocycles in Contemporary Chemical Synthesis and Biological Inquiry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry, with over 90% of new pharmaceuticals featuring such scaffolds. mdpi.com Isoxazole and pyrazole are five-membered aromatic rings that have garnered substantial attention for their wide-ranging biological activities. rsc.orgnih.govresearchgate.net

Isoxazole , a five-membered ring with adjacent nitrogen and oxygen atoms, is a versatile scaffold in drug discovery. researchgate.netajrconline.org Its derivatives are known to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. rsc.orgontosight.ai The presence of the isoxazole moiety can enhance a molecule's physicochemical properties, making it a popular component in compound design. nih.gov Several marketed drugs, such as the COX-2 inhibitor valdecoxib (B1682126) and the antibiotic oxacillin, contain the isoxazole ring, highlighting its therapeutic relevance. nih.govnih.gov

Pyrazole , a five-membered ring with two adjacent nitrogen atoms, is another privileged scaffold in drug discovery. nih.govmdpi.com Pyrazole derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects. researchgate.netnih.gov The metabolic stability of the pyrazole nucleus is a significant factor contributing to its prevalence in recently approved drugs and clinical candidates. nih.gov Notable drugs incorporating the pyrazole structure include the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil.

The combination of these two heterocycles into a single molecular entity is a strategic approach in medicinal chemistry, aiming to leverage the distinct properties of each ring to create novel compounds with potentially enhanced or unique biological activities. nih.gov

Rationale for the Academic Investigation of 5-(1h-Pyrazol-4-yl)isoxazol-3-amine

The academic interest in this compound stems from the established importance of its constituent heterocycles in medicinal chemistry. researchgate.netajrconline.orgnih.gov The fusion of an isoxazole and a pyrazole ring creates a novel chemical scaffold with the potential for unique interactions with biological targets. The presence of the 3-amino group on the isoxazole ring is particularly significant, as this functional group provides a key site for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

This structural arrangement offers several avenues for investigation:

Exploration of Novel Biological Activities: The combined isoxazole-pyrazole framework may exhibit synergistic or entirely new pharmacological profiles compared to its individual components. nih.gov

Structure-Activity Relationship (SAR) Studies: The amino group serves as a handle for introducing various substituents, enabling systematic studies to understand how structural modifications influence biological activity.

Development of Selective Inhibitors: The unique electronic and steric properties of the fused ring system could be exploited to design inhibitors with high selectivity for specific enzymes or receptors, such as Janus kinases (JAKs). researchgate.net

Structural Elucidation and Nomenclatural Specificity of this compound in Academic Discourse

The precise and unambiguous naming of chemical compounds is paramount in scientific communication. The name "this compound" provides a clear description of the molecule's structure.

Let's break down the nomenclature:

isoxazol-3-amine: This indicates the core structure is an isoxazole ring with an amine (-NH2) group attached at the 3-position.

5-(1h-Pyrazol-4-yl): This specifies that a pyrazole ring is attached to the 5-position of the isoxazole ring. The "4-yl" indicates that the point of attachment on the pyrazole ring is at its 4-position. The "1h-" signifies that the nitrogen at the 1-position of the pyrazole ring bears a hydrogen atom.

The chemical structure can be visualized as an isoxazole ring linked at its 5-position to the 4-position of a pyrazole ring, with an amine group at the 3-position of the isoxazole.

| Component | Description |

| Core Heterocycle | Isoxazole |

| Substituent at position 3 | Amine (-NH2) |

| Substituent at position 5 | 1h-Pyrazol-4-yl |

| Point of attachment on Pyrazole | Position 4 |

This systematic nomenclature ensures that researchers can accurately identify and replicate the compound for further study.

Overview of Research Trajectories for Heteroaryl-Fused Amine Compounds in Scholarly Literature

The investigation of heteroaryl-fused amine compounds is a vibrant and rapidly evolving area of chemical research. These molecules are recognized for their potential as key building blocks in the synthesis of complex chemical architectures and as privileged structures in the development of new therapeutic agents. acs.org

Key research trajectories include:

Novel Synthetic Methodologies: A significant focus is on developing efficient and versatile synthetic routes to access a wide range of heteroaryl-fused amines. This includes the exploration of multicomponent reactions and novel catalytic systems. nih.gov

Medicinal Chemistry Applications: These compounds are extensively studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govacs.org Research often involves the synthesis of libraries of related compounds to explore structure-activity relationships and optimize potency and selectivity.

Materials Science: The unique electronic and photophysical properties of some heteroaryl-fused systems make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Catalysis: Certain heteroaryl-fused amines can act as ligands for metal catalysts, influencing the efficiency and selectivity of chemical transformations.

The study of compounds like this compound fits squarely within these research trends, offering a platform for the discovery of new bioactive molecules and the development of novel synthetic methods.

Structure

3D Structure

Properties

Molecular Formula |

C6H6N4O |

|---|---|

Molecular Weight |

150.14 g/mol |

IUPAC Name |

5-(1H-pyrazol-4-yl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C6H6N4O/c7-6-1-5(11-10-6)4-2-8-9-3-4/h1-3H,(H2,7,10)(H,8,9) |

InChI Key |

UDDJWZAAPDBDPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1N)C2=CNN=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 1h Pyrazol 4 Yl Isoxazol 3 Amine

Retrosynthetic Approaches to the 5-(1h-Pyrazol-4-yl)isoxazol-3-amine Scaffold

Retrosynthetic analysis of this compound reveals several possible disconnections, leading to different synthetic strategies. The most logical approaches involve the sequential or convergent construction of the isoxazole (B147169) and pyrazole (B372694) rings.

One common strategy involves disconnecting the C-C bond between the two heterocyclic rings. This leads to a pyrazole-containing building block and an isoxazole-containing building block, which can be coupled in a final step. For instance, a 4-halopyrazole derivative could be coupled with a 5-metallo-isoxazol-3-amine derivative using a suitable cross-coupling reaction.

A key disconnection for the isoxazole ring is the C-O bond and the N-C bond, leading back to a β-keto nitrile and hydroxylamine (B1172632). For the pyrazole ring, a common disconnection is across the N-N bond and the two C-N bonds, suggesting a 1,3-dicarbonyl compound and hydrazine (B178648) as starting materials. nih.govyoutube.com These fundamental disconnections form the basis for the specific synthetic methodologies discussed in the following sections.

Strategies for the Formation of the Isoxazole Ring in this compound

The formation of the 3-aminoisoxazole (B106053) moiety is a critical step in the synthesis of the target molecule. Several reliable methods exist for the construction of the isoxazole ring.

A widely used and versatile method for synthesizing isoxazoles is the cyclocondensation reaction of hydroxylamine or its salts with a suitable 1,3-dicarbonyl compound or its equivalent. wisdomlib.orgnih.govnih.gov In the context of synthesizing this compound, the precursor would be a β-keto nitrile bearing a pyrazole substituent at the α-position.

The reaction proceeds via the initial formation of an oxime with the ketone functionality, followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the nitrile carbon. Subsequent dehydration then leads to the formation of the aromatic isoxazole ring. The use of hydroxylamine hydrochloride is common, often in the presence of a base to liberate the free hydroxylamine. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to improve yields and minimize side reactions. A variety of bases can be employed, including sodium hydroxide, potassium hydroxide, or organic bases like pyridine. nih.govresearchgate.net

For the synthesis of 3-aminoisoxazoles specifically, β-keto nitriles are ideal precursors. organic-chemistry.org The reaction of 3-aminocrotononitrile (B73559) with hydroxylamine hydrochloride, for example, yields 5-amino-3-methylisoxazole. nih.gov This highlights the regioselectivity of the cyclization, which is crucial for obtaining the desired isomer.

Table 1: Examples of Cyclocondensation Reactions for Isoxazole Synthesis

| Precursor | Reagents | Conditions | Product | Reference |

| Chalcones | Hydroxylamine hydrochloride, KOH | Ethyl alcohol, reflux | Isoxazole derivatives | nih.gov |

| β-enamino diketones | Hydroxylamine hydrochloride | Pyridine or BF3(OEt)2, EtOH or MeCN | Regioisomeric isoxazoles | researchgate.net |

| 3-aminocrotononitrile | Hydroxylamine hydrochloride | - | 5-amino-3-methylisoxazole | nih.gov |

| Ethyl acetoacetate, aromatic aldehydes | Hydroxylamine hydrochloride, citric acid | Water, room temperature | 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones | orientjchem.org |

This table presents a selection of cyclocondensation reactions to illustrate the versatility of hydroxylamine in isoxazole synthesis.

An alternative and powerful method for constructing the isoxazole ring is through a [3+2] cycloaddition reaction involving a nitrile oxide and a suitable dipolarophile, such as an alkyne or an enolate. nih.govchemrxiv.org This approach offers a high degree of control over the regiochemistry of the resulting isoxazole.

Nitrile oxides are typically generated in situ from various precursors, with the dehydrohalogenation of hydroximoyl chlorides being a common method. chemrxiv.orgnih.gov Other methods include the oxidation of aldoximes and the dehydration of nitroalkanes. nih.govresearchgate.net For the synthesis of this compound, a pyrazole-containing nitrile oxide could be reacted with an enamine or ynamine derived from acetonitrile (B52724) to introduce the 3-amino group.

Recent advancements have focused on developing milder and more environmentally friendly conditions for these cycloadditions. For example, reactions can be carried out in water under basic conditions at room temperature. nih.govchemrxiv.org The choice of base and solvent can influence the selectivity of the reaction, preventing competing pathways like O-imidoylation. chemrxiv.org

Table 2: Generation and Cycloaddition of Nitrile Oxides

| Nitrile Oxide Precursor | Generation Method | Dipolarophile | Conditions | Product Type | Reference |

| Hydroximoyl chlorides | Dehydrohalogenation (e.g., with a base) | Alkynes | Organic solvents, elevated temperature | 3,5-disubstituted isoxazoles | nih.gov |

| Hydroximoyl chlorides | Dehydrohalogenation (e.g., with DIPEA) | 1,3-diketones, β-ketoesters, or β-ketoamides | Water, room temperature | 3,4,5-trisubstituted isoxazoles | nih.govchemrxiv.org |

| Aldoximes | Oxidation | Alkynes | - | Isoxazoles | nih.gov |

| Nitroalkanes | Dehydration | Alkynes | - | Isoxazoles | nih.gov |

This table summarizes common methods for generating nitrile oxides and their subsequent cycloaddition reactions to form isoxazoles.

Methodologies for Constructing the Pyrazole Moiety of this compound

The synthesis of the pyrazole ring is another key aspect of constructing the target molecule. Similar to isoxazole synthesis, several established methods can be adapted for this purpose.

The most common and straightforward method for synthesizing pyrazoles is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govyoutube.com To obtain the 4-substituted pyrazole required for this compound, a dicarbonyl compound functionalized at the 2-position is necessary.

The reaction proceeds through the formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. When using an unsymmetrical dicarbonyl compound, the reaction can potentially lead to two regioisomers. The regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions. nih.gov

For the synthesis of the target molecule, a 1,3-dicarbonyl precursor bearing a group that can be converted to the 3-aminoisoxazole moiety would be reacted with hydrazine. For example, a diketone with a protected cyano group at the 2-position could be a suitable starting material.

Table 3: Pyrazole Synthesis from Dicarbonyl Compounds and Hydrazine

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Conditions | Product | Reference |

| 1,3-diketone | Hydrazine | - | Pyrazole | youtube.com |

| 2-(trifluoromethyl)-1,3-diketone | Phenyl hydrazine | Refluxing ethanol | 1,3,4,5-tetrasubstituted pyrazole | nih.gov |

| β-enamino diketones | Arylhydrazines | Lewis acid (BF3) | Regioselective 3,5-disubstituted 4-formyl-N-arylpyrazoles | organic-chemistry.org |

| Hydrazones | - | Vilsmeier-Haack reaction (POCl3/DMF) | 4-formyl pyrazole derivatives | chemmethod.com |

This table provides examples of pyrazole synthesis through the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives.

A less common but intriguing approach to pyrazole synthesis involves the transformation of an isoxazole ring. This method can be particularly useful for accessing specific substitution patterns that are difficult to achieve through direct condensation methods. The reaction of an isoxazole with hydrazine can lead to a ring-opening and subsequent recyclization to form a pyrazole. researchgate.netreddit.com

The mechanism is believed to involve the nucleophilic attack of hydrazine at the C5 position of the isoxazole ring, leading to the cleavage of the N-O bond. The resulting intermediate, a vinylogous azine, then undergoes intramolecular cyclization to form the pyrazole ring, with the expulsion of a water molecule. This transformation provides a unique pathway to convert one five-membered heterocycle into another.

This strategy could be applied to the synthesis of this compound by first constructing a 4-substituted isoxazole and then converting it to the desired pyrazole. However, the conditions for such a transformation would need to be carefully controlled to avoid undesired reactions with the existing 3-amino-isoxazole moiety.

Coupling Strategies for the Pyrazolyl-Isoxazolyl Linkage in this compound

The crucial step in the synthesis of the target molecule is the formation of the carbon-carbon bond between the C4 position of the pyrazole ring and the C5 position of the isoxazole ring. Various strategies have been developed to forge this linkage, primarily involving either the coupling of two pre-functionalized heterocyclic rings or the construction of one ring upon a pre-existing, functionalized version of the other.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aromatic systems. The Suzuki-Miyaura and Sonogashira reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. snnu.edu.cn For the synthesis of a pyrazolyl-isoxazolyl system, this could involve coupling a 4-halopyrazole (e.g., 4-bromo-1H-pyrazole) with a 5-isoxazolylboronic acid, or the reverse combination. Research has demonstrated the successful Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids using a palladium precatalyst, providing the corresponding 4-substituted pyrazoles. rsc.org Similarly, the coupling of halogenated aminopyrazoles with a range of aryl and heteroaryl boronic acids has been effectively developed, indicating that both protected and unprotected pyrazole substrates can be used. researchgate.net While direct coupling to a 5-isoxazolylboronic acid to form the target compound is a logical extension, the literature highlights the general applicability and robustness of this method for functionalizing the pyrazole core at the C4 position. researchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Pyrazole Derivatives This table is representative of the synthesis of substituted pyrazoles and can be adapted for the target compound.

| Reactants | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole + Arylboronic acid | XPhos Pd G2 | - | - | - | Good | rsc.org |

| 5-Bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | - | 84% | nih.gov |

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate + Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | Reflux | 93% | researchgate.net |

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing precursors to heterocyclic rings. A plausible route to this compound involves first synthesizing a 4-ethynylpyrazole via Sonogashira coupling. This alkynylpyrazole can then undergo a [3+2] cycloaddition with a nitrile oxide (generated in situ) to form the 5-substituted isoxazole ring. Alternatively, a 4-iodoisoxazole (B1321973) can be directly coupled with a terminal alkyne. researchgate.net A cascade Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones has also been reported as an efficient one-step operation to construct pyrazole rings. nih.gov

Classical condensation reactions provide a robust alternative to metal-catalyzed methods for linking the two heterocyclic rings. A common strategy involves the synthesis of a β-diketone (a 1,3-dicarbonyl compound) that already contains one of the heterocyclic moieties, which then undergoes cyclization with a suitable reagent to form the second ring.

For the target molecule, one could envision the synthesis of a 1-(1H-pyrazol-4-yl)butane-1,3-dione. This key intermediate can be prepared through a Claisen condensation between a 4-acetylpyrazole (B2715411) and an appropriate ester. semanticscholar.org The subsequent reaction of this pyrazolyl-substituted β-diketone with hydroxylamine hydrochloride would lead to a cyclocondensation reaction, regioselectively forming the desired 5-(1h-Pyrazol-4-yl)isoxazole ring system. The final introduction of the 3-amino group can be achieved from a corresponding precursor, such as a β-ketonitrile, which upon cyclization with hydroxylamine directly yields the 3-aminoisoxazole moiety. One-pot syntheses of various isoxazole derivatives have been achieved through the condensation of β-ketoesters, hydroxylamine, and aldehydes, demonstrating the feasibility of this approach. orientjchem.org

Stereoselective Synthesis Considerations for Related Isoxazole-Pyrazole Scaffolds

The development of stereoselective synthetic methodologies for obtaining chiral molecules is a cornerstone of modern medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. For isoxazole-pyrazole scaffolds, which are recognized as privileged structures in drug discovery, the ability to control the stereochemistry is of paramount importance for elucidating structure-activity relationships and developing potent and selective therapeutic agents. While specific stereoselective syntheses for this compound are not extensively documented, a variety of strategies have been successfully employed for structurally related isoxazole-pyrazole hybrids. These approaches primarily fall into the categories of diastereoselective and enantioselective synthesis.

Diastereoselective Approaches

One effective strategy for introducing stereocenters into the isoxazole-pyrazole framework is through diastereoselective reactions, often employing a chiral starting material. A notable example involves the synthesis of new chiral isoxazoles and pyrazoles from the naturally occurring monoterpene (R)-Carvone. nsf.gov In this approach, a 1,3-dipolar cycloaddition reaction between (R)-Carvone and diarylnitrilimines demonstrated high diastereoselectivity. nsf.gov The inherent chirality of the starting material directs the approach of the dipole, leading to the preferential formation of one diastereomer over the other. The structure of the resulting adducts was unequivocally established through spectroscopic analysis and X-ray crystallography, confirming the successful transfer of chirality. nsf.gov A computational study was also conducted to rationalize the observed diastereoselectivity. nsf.gov

Enantioselective Approaches

The asymmetric synthesis of chiral compounds containing both isoxazole and pyrazole moieties has been achieved through organocatalysis. rsc.org An efficient one-pot asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles has been developed, catalyzed by a bifunctional thiourea. rsc.org This reaction proceeds to furnish the corresponding acetylated chiral heterocycles in good yields and with high enantioselectivities, ranging from 83% to 94% enantiomeric excess (ee). rsc.org The success of this methodology hinges on the ability of the chiral organocatalyst to create a chiral environment that favors the formation of one enantiomer.

In a different approach, an iridium-catalyzed enantioselective intramolecular allylic substitution reaction has been utilized for the synthesis of five-, six-, and seven-membered heterocycles containing N-O bonds, such as isoxazolines. rsc.org This method provides an efficient route to enantiomerically enriched building blocks that could potentially be elaborated into more complex isoxazole-pyrazole structures.

Furthermore, the asymmetric synthesis of an isoindolinone-pyrazole hybrid has been reported through an organocatalytic Mannich reaction. researchgate.netmdpi.com The reaction of an α-amido sulfone derived from 2-formyl benzoate (B1203000) with acetylacetone (B45752) in the presence of a Takemoto bifunctional organocatalyst led to the formation of a new heterocyclic hybrid with a high enantiomeric excess of 89%. mdpi.com Subsequent reaction with hydrazine afforded the pyrazole ring, demonstrating a pathway to chiral isoindolinone-pyrazole scaffolds. researchgate.netmdpi.com

| Methodology | Reactants | Catalyst/Chiral Source | Product Type | Yield | Stereoselectivity | Reference |

| Diastereoselective 1,3-Dipolar Cycloaddition | (R)-Carvone, Diarylnitrilimines | (R)-Carvone | Chiral Pyrazoles | - | High Diastereoselectivity | nsf.gov |

| Asymmetric 1,6-Addition | Pyrazol-5-ones, 3-Methyl-4-nitro-5-alkenylisoxazoles | Bifunctional Thiourea | Chiral Isoxazole-Pyrazole Hybrids | 72-90% | 83-94% ee | rsc.org |

| Enantioselective Intramolecular Allylic Substitution | 2-Hydroxyimino carbonates | Iridium Complex | Chiral Isoxazolines | - | - | rsc.org |

| Asymmetric Organocatalytic Mannich Reaction | α-Amido sulfone, Acetylacetone | Takemoto's Bifunctional Organocatalyst | Isoindolinone-Pyrazole Hybrid | ~70% (4 steps) | 89% ee | researchgate.netmdpi.com |

Chemical Reactivity and Derivatization Studies of 5 1h Pyrazol 4 Yl Isoxazol 3 Amine

Reactivity of the Amino Group: Acylation, Alkylation, and Schiff Base Formation

The amino group at the 3-position of the isoxazole (B147169) ring is a primary site for functionalization, readily undergoing acylation, alkylation, and condensation reactions to form Schiff bases.

Acylation: The amino group can be acylated to form amides. For instance, reaction with acyl chlorides or anhydrides introduces various acyl groups, a common strategy to explore structure-activity relationships in drug discovery. mdpi.comnih.gov The acylation of similar 5-aminopyrazole structures has been shown to proceed regioselectively at the amino group. researchgate.net

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This modification introduces alkyl substituents, which can influence the compound's lipophilicity and biological activity. nih.gov Studies on related aminopyrazole systems have demonstrated that alkylation can lead to a variety of N-substituted derivatives. nih.gov

Schiff Base Formation: The amino group readily condenses with aldehydes and ketones to form Schiff bases (imines). researchgate.netjocpr.comresearchgate.net This reaction is often carried out by refluxing the amine with the carbonyl compound in a suitable solvent, sometimes with a catalytic amount of acid. jocpr.com The resulting Schiff bases are valuable intermediates for further synthetic transformations or can themselves exhibit interesting biological properties. researchgate.netnih.gov

| Reaction Type | Reagents and Conditions | Product Type | References |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amides | mdpi.comnih.gov |

| Alkylation | Alkyl halides | N-Alkylamines | nih.govnih.gov |

| Schiff Base Formation | Aldehydes, Ketones, Reflux in ethanol | Imines (Schiff Bases) | researchgate.netjocpr.comresearchgate.netnih.gov |

Electrophilic and Nucleophilic Substitution on the Pyrazole (B372694) and Isoxazole Rings

Both the pyrazole and isoxazole rings can undergo substitution reactions, although their reactivity is influenced by the substituents present.

Electrophilic Substitution: The pyrazole ring is generally more susceptible to electrophilic attack than the isoxazole ring. slideshare.net In substituted pyrazoles, electrophilic substitution typically occurs at the C4 position if it is unsubstituted. researchgate.net The presence of the amino group on the isoxazole ring can influence the reactivity of both rings towards electrophiles. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution reactions on the isoxazole ring can occur, particularly with the displacement of a suitable leaving group. For instance, a nitro group at the 5-position of an isoxazole ring can be displaced by various nucleophiles. mdpi.com On the pyrazole ring, nucleophilic substitution is less common unless activated by strongly electron-withdrawing groups.

Functionalization at Peripheral Positions for Analog Generation

The generation of analogs of 5-(1H-pyrazol-4-yl)isoxazol-3-amine often involves modifications at various positions on both heterocyclic rings. This can be achieved through a variety of synthetic strategies. nih.gov For example, starting with substituted precursors allows for the introduction of different functional groups on the pyrazole ring before its coupling with the isoxazole moiety. researchgate.net Similarly, the isoxazole ring can be functionalized prior to or after the formation of the core structure.

Palladium-Catalyzed Reactions and Other Cross-Coupling Applications on this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives. beilstein-journals.orgbeilstein-journals.org

Suzuki Coupling: Halogenated derivatives of this compound can be coupled with boronic acids or their esters in the presence of a palladium catalyst to introduce aryl or vinyl substituents. beilstein-journals.orgbeilstein-journals.orguwindsor.ca

Sonogashira Coupling: The reaction of halo-derivatives with terminal alkynes, catalyzed by palladium and copper, provides access to alkynyl-substituted analogs. beilstein-journals.orgbeilstein-journals.org

Other Cross-Coupling Reactions: Other cross-coupling reactions, such as Heck and Buchwald-Hartwig amination, can also be employed to further diversify the structure of this compound derivatives, allowing for the introduction of a wide range of functional groups.

| Reaction | Reactants | Catalyst System | Product | References |

|---|---|---|---|---|

| Suzuki Coupling | Halo-derivative, Boronic acid/ester | Pd(PPh3)4, Na2CO3 | Aryl/Vinyl-substituted derivative | beilstein-journals.orgbeilstein-journals.orguwindsor.ca |

| Sonogashira Coupling | Halo-derivative, Terminal alkyne | Pd catalyst, Cu co-catalyst | Alkynyl-substituted derivative | beilstein-journals.orgbeilstein-journals.org |

Ring Transformations and Rearrangements of this compound Under Specific Conditions

Under certain reaction conditions, the heterocyclic rings of this compound and its derivatives can undergo transformations and rearrangements.

Isoxazole Ring Rearrangements: Isoxazole rings, particularly isoxazol-5(4H)-ones, are known to undergo rearrangements. For instance, ruthenium-catalyzed rearrangement of 4-substituted isoxazol-5(4H)-ones can lead to the formation of pyrazole-4-carboxylic acids. nih.gov Base-promoted rearrangements, such as the Boulton–Katritzky rearrangement, have been observed in isoxazolo[4,5-b]pyridines, leading to the formation of different heterocyclic systems. beilstein-journals.orgnih.gov

Pyrazole Ring Rearrangements: While less common, rearrangements involving the pyrazole ring can also occur. For example, the thermolysis of an o-azidonitro pyrazole derivative in acetic acid resulted in an unexpected rearrangement to form a (5-amino-4-nitro-1H-pyrazol-3-yl)methyl acetate, involving the reduction of the azido (B1232118) group and oxidation of a methyl group. mdpi.com

These ring transformations provide pathways to novel heterocyclic scaffolds that may not be easily accessible through direct synthesis.

Theoretical and Computational Chemistry Investigations of 5 1h Pyrazol 4 Yl Isoxazol 3 Amine

Quantum Chemical Calculations on the Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(1h-pyrazol-4-yl)isoxazol-3-amine, these calculations would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)). These studies provide insights into the molecule's electronic characteristics and thermodynamic stability.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO and LUMO are crucial frontier molecular orbitals that help in determining the chemical reactivity and kinetic stability of a molecule.

HOMO (Highest Occupied Molecular Orbital): Represents the ability of the molecule to donate an electron. For this compound, the HOMO is likely to be located over the electron-rich regions, such as the amino group and the pyrazole (B372694) ring.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of the molecule to accept an electron. The LUMO is expected to be distributed over the electron-deficient isoxazole (B147169) ring.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a significant parameter for molecular stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Theoretical studies on related pyrazole derivatives have shown that the HOMO-LUMO gap is a key indicator of chemical reactivity. nih.gov

A hypothetical data table for the HOMO-LUMO analysis of this compound is presented below. The values are illustrative and would need to be confirmed by actual quantum chemical calculations.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Electrostatic Potential Surface Mapping and Charge Distribution

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these regions would be expected around the nitrogen and oxygen atoms of the isoxazole and pyrazole rings, as well as the amino group.

Positive Potential Regions (Blue): These areas are electron-poor and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms.

Neutral Regions (Green): Indicate areas of nonpolar character.

Molecular Electrostatic Potential Analysis for Reactivity Prediction

The ESP map is a powerful tool for predicting the reactivity of different sites on the molecule. For this compound, the ESP would highlight the nucleophilic and electrophilic centers, guiding the understanding of its potential interactions with biological targets. Studies on similar heterocyclic systems have successfully used ESP maps to predict sites of interaction. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. This is typically achieved by systematically rotating the single bonds and calculating the energy of each resulting conformer. For this compound, the key rotatable bond is between the pyrazole and isoxazole rings.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in water). MD simulations can reveal:

The flexibility of the molecule.

The stability of different conformations.

How the molecule interacts with solvent molecules.

Molecular Docking Studies of this compound and its Derivatives with Biomolecular Targets (Excluding Clinical Outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This is crucial in drug discovery for identifying potential drug candidates. For this compound, docking studies would involve:

Selection of a Target Protein: Based on the known biological activities of related pyrazole and isoxazole compounds, a relevant protein target would be chosen. For instance, pyrazole derivatives have been studied as inhibitors of various kinases.

Prediction of Binding Mode: The docking algorithm would predict the most stable binding pose of the molecule within the active site of the protein.

Analysis of Interactions: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, would be analyzed.

A hypothetical table of docking results is shown below. The values are for illustrative purposes.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase X | -8.5 | LYS76, GLU91, LEU128 |

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355, SER530 |

In a study on isoxazole-linked pyrazole hybrids, molecular docking predicted binding affinities in the range of -7.0 to -8.9 kcal/mol against bacterial proteins. indexcopernicus.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs (Pre-clinical Focus)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for analogs of this compound would involve:

Data Set: A series of analogs with varying substituents and their corresponding pre-clinical biological activity data (e.g., IC50 values) would be required.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a predictive model.

Model Validation: The predictive power of the QSAR model would be rigorously tested.

A well-validated QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Mechanistic Insights into Chemical Reactions of this compound via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), offers a robust framework for elucidating the mechanisms of chemical reactions involving heterocyclic compounds like pyrazoles and isoxazoles. These methods allow for the exploration of reaction pathways, the characterization of transition states, and the determination of reaction energetics, providing a level of detail that is often challenging to obtain through experimental means alone.

A common reaction for the formation of isoxazole rings is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. Computational studies on such reactions have provided detailed mechanistic understanding. For instance, DFT studies on the cycloaddition of nitrile oxides with allylated pyrazoles have been performed to understand the regioselectivity of the reaction. acs.org These studies analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the most likely pathway and product.

While a specific mechanistic study for the reactions of this compound is absent, we can consider a representative DFT study on a related pyrazole-isoxazoline hybrid to illustrate the type of insights that can be gained. A study on the 1,3-dipolar cycloaddition reaction to form a pyrazole-isoxazoline hybrid investigated the reaction profile and confirmed a one-step mechanism. acs.org The activation energies for different pathways were calculated to explain the observed regioselectivity. acs.org

Table 1: Representative Data from a DFT Study on a Pyrazole-Isoxazoline Cycloaddition Reaction acs.org

| Parameter | Value |

| Reaction Type | 1,3-Dipolar Cycloaddition |

| Computational Method | DFT B3LYP/6-31G(d,p) |

| Reactants | Nitrile Oxide and Allylated Pyrazole |

| Solvent (in calculation) | Chloroform |

| Activation Energy (Path A) | Lower Energy |

| Activation Energy (Path B) | Higher Energy (by 8.14 kcal/mol) |

| Conclusion | The reaction proceeds via a one-step mechanism with a preference for the pathway with the lower activation energy, explaining the observed regioselectivity. |

This table is illustrative and based on a study of a related compound to demonstrate the application of computational methods.

For this compound, computational studies could predict the most likely sites for electrophilic attack on the pyrazole ring, the pKa of the pyrazole NH and the amino group, and the rotational barriers between the two heterocyclic rings. Furthermore, the mechanism of potential metabolic reactions, such as oxidation or conjugation, could be investigated.

Prediction of Pre-clinical Pharmacokinetic Properties through Computational Tools (e.g., ADME profiling)

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures. In silico tools have become indispensable for predicting these pharmacokinetic parameters, allowing for the prioritization of compounds with favorable drug-like properties. nih.gov For this compound, a computational ADME profile can be predicted based on its structure, providing valuable insights into its potential as a therapeutic agent.

Several studies have demonstrated the utility of in silico ADME profiling for various pyrazole and isoxazole derivatives. qu.edu.saresearchgate.netresearchgate.net These studies typically calculate a range of molecular descriptors that correlate with different pharmacokinetic properties.

Absorption: Parameters such as lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors are used to predict oral absorption. The "rule of five" proposed by Lipinski provides a general guideline for drug-likeness, and computational tools can quickly assess a compound's compliance.

Distribution: The extent to which a compound distributes into different tissues is influenced by its size, polarity, and ability to cross biological membranes. Predictions of plasma protein binding and blood-brain barrier penetration are key aspects of distribution profiling.

Metabolism: Computational models can predict the likelihood of a compound being a substrate or inhibitor of major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. Identifying potential drug-drug interactions early in the discovery process is a significant advantage.

Excretion: The route and rate of elimination of a compound and its metabolites are important for determining dosing regimens. Computational models can provide estimates of clearance and half-life.

While a specific ADME profile for this compound is not published, we can present a representative table of predicted ADME properties for a pyrazole-isoxazole hybrid to illustrate the type of data generated.

Table 2: Predicted ADME Properties for a Representative Pyrazole-Isoxazole Hybrid

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Lipophilicity (logP) | < 5 | Good balance between solubility and permeability for oral absorption. |

| Aqueous Solubility | Moderate to High | Sufficient solubility for dissolution in the gastrointestinal tract. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | May indicate a lower potential for central nervous system side effects. |

| Plasma Protein Binding | Moderate | Influences the free fraction of the drug available for therapeutic action. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Reduced risk of drug-drug interactions with drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | No | Reduced risk of drug-drug interactions with a wide range of common medications. |

| Excretion | ||

| Renal Clearance | Moderate | Suggests a combination of renal and other clearance mechanisms. |

This table is illustrative and based on general findings for pyrazole-isoxazole hybrids to demonstrate the application of computational ADME profiling. The actual values for this compound would require specific calculation.

The computational prediction of ADME properties for this compound would be a critical first step in evaluating its potential as a drug candidate. These theoretical investigations can guide synthetic efforts towards analogues with improved pharmacokinetic profiles, ultimately accelerating the drug discovery and development process.

Pre Clinical Biological Activity Research of 5 1h Pyrazol 4 Yl Isoxazol 3 Amine and Its Analogs Strictly Excluding Clinical Human Trials, Safety, and Dosage Information

In Vitro Enzyme Inhibition Studies

In vitro studies are fundamental to understanding the biochemical activity of a compound. For 5-(1H-pyrazol-4-yl)isoxazol-3-amine and related molecules, these assays have revealed a broad-spectrum inhibitory capacity across different classes of enzymes.

Kinase Inhibition Profiles (e.g., JAK2, FLT3, VEGFR2, Nek1)

The pyrazole-isoxazole core is a recognized template for designing kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. nih.gov Analogs incorporating a pyrazole (B372694) or isoxazole (B147169) structure have been developed as potent FLT3 inhibitors. nih.gov For instance, a series of N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivatives were identified as potent and selective FLT3 inhibitors. nih.gov One compound from this series, AC220 (Quizartinib), demonstrated exceptional potency and selectivity, eventually progressing into clinical development. nih.gov Further structural optimization efforts, sometimes replacing the isoxazole ring with other groups while retaining a core aromatic structure, have led to derivatives with nanomolar IC₅₀ values against both wild-type and mutated FLT3. nih.gov

Other Kinases: The broader applicability of the pyrazole scaffold in kinase inhibition is well-documented. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical transducer in inflammatory signaling pathways. nih.govnih.gov Similarly, N-(1H-Pyrazol-3-yl)quinazolin-4-amines have been identified as a novel class of inhibitors for casein kinase 1δ/ε (CK1δ/ε), which are implicated in neurodegenerative disorders and cancer. While direct inhibitory data for this compound against JAK2, VEGFR2, or Nek1 is not prominently detailed in the provided context, the established activity of its core structures against a range of kinases like FLT3, IRAK4, and CK1δ/ε underscores the potential of this chemical family for broader kinase-targeted research.

Table 1: Kinase Inhibition by Selected Analogs

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea | FLT3 | Identification of AC220 as a potent, selective inhibitor. | nih.gov |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide | FLT3 (wild-type & mutants) | Compound 8r showed potent inhibition with IC₅₀ values of 41.6 nM (FLT3), 22.8 nM (FLT3-ITD), and 5.64 nM (FLT3-TKD). | nih.gov |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Development of a series of potent inhibitors for an inflammatory target. | nih.govnih.gov |

| N-(1H-Pyrazol-3-yl)quinazolin-4-amines | CK1δ/ε | Identified as lead molecules for developing inhibitors targeting neurodegenerative diseases and cancer. |

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are enzymes that degrade the second messengers cAMP and cGMP, thereby regulating numerous signaling pathways. researchgate.netnih.gov The PDE4 isoform, in particular, is a key target in inflammatory and neurological conditions. mdpi.com

Research into oxazole-based compounds has revealed potent PDE4 inhibitory activity. Substituted quinolyl oxazoles, for example, were found to be highly potent PDE4 inhibitors, with some derivatives achieving IC₅₀ values in the low nanomolar range (1.0-1.4 nM). researchgate.net These findings highlight the potential of the oxazole (B20620) and, by extension, the isoxazole moiety as a pharmacophore for PDE inhibition. The elevation of cAMP through PDE4 inhibition is known to reduce inflammatory cytokines, suggesting a therapeutic strategy for inflammatory diseases. mdpi.com While specific data on this compound is limited, the known activity of related heterocyclic structures provides a rationale for investigating its effects on the PDE enzyme family.

Protein Tyrosine Phosphatase (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. nih.gov Its inhibition is considered a promising strategy for treating type 2 diabetes and obesity. nih.govmdpi.com

The pyrazole scaffold has been successfully utilized to develop novel PTP1B inhibitors. A study evaluating a library of 22 pyrazole derivatives found that compounds with additional benzene (B151609) rings attached to the pyrazole moiety showed increased inhibitory activity against PTP1B. nih.gov The most potent compounds in this study acted as noncompetitive inhibitors. nih.gov Another study identified Salvianolic acid B as a PTP1B inhibitor with an IC₅₀ value of 23.35 µM. mdpi.com The established role of pyrazole-containing molecules as PTP1B inhibitors suggests that this compound could also exhibit activity against this important metabolic target.

Table 2: PTP1B Inhibition by Selected Compounds

| Compound/Class | IC₅₀ | Mechanism | Reference |

|---|---|---|---|

| 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole | Not specified, but identified as a potent inhibitor | Noncompetitive | nih.gov |

| Salvianolic acid B | 23.35 µM | Not specified in abstract | mdpi.com |

Cyclooxygenase (COX) Enzyme Inhibition (COX-1/2)

Cyclooxygenase (COX) enzymes exist in two primary isoforms, COX-1 and COX-2, and are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov They are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). The active site of COX-2 is approximately 25% larger than that of COX-1, a structural difference exploited for the design of selective inhibitors. nih.gov

The pyrazole ring is a key structural feature of the selective COX-2 inhibitor celecoxib (B62257). In the enzyme-inhibitor complex, the pyrazole ring occupies the proximal binding pocket of the COX-2 active site. nih.gov This demonstrates the compatibility of the pyrazole scaffold for binding within COX enzymes. Furthermore, research on 3,5-disubstituted isoxazole derivatives has shown dual inhibitory effects on both COX and 5-lipoxygenase (5-LOX), with the specific activity being influenced by the substituents on the isoxazole ring. nih.gov This indicates that both the pyrazole and isoxazole moieties present in this compound are relevant for potential COX inhibition.

Monoamine Oxidase (MAO-B) Inhibition

Monoamine oxidases (MAOs) are enzymes that metabolize neurotransmitters and are divided into two isoforms, MAO-A and MAO-B. nih.gov Inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.gov

Studies have shown that pyrazoline derivatives can be potent and selective MAO-B inhibitors. nih.gov In one study, halogen substitutions on a phenyl ring attached to the pyrazoline core resulted in potent MAO-B inhibition, with the fluoro-substituted compound EH7 showing the highest potency (IC₅₀ = 0.063 µM) and selectivity (Selectivity Index > 133). nih.gov This compound was determined to be a reversible and competitive inhibitor of MAO-B. nih.gov The structure-activity relationship suggests that substitutions at the 3rd and 5th positions of the pyrazoline nucleus are critical for MAO-B inhibition. nih.gov

Receptor Binding and Modulation Assays (e.g., Muscarinic Acetylcholine (B1216132) Receptors)

The M4 muscarinic acetylcholine receptor is a subject of scientific investigation due to its predominant expression in key areas of the brain, including the striatum, hippocampus, and cortex. google.com These receptors are implicated in a variety of physiological functions, including cognition, behavior, and motor control. google.com Research has focused on the development of allosteric modulators for these receptors, which can fine-tune their activity. google.com

One area of research has been the development of 3-(1H-pyrazol-4-yl)pyridine derivatives as allosteric modulators of the M4 muscarinic acetylcholine receptor. google.com These compounds are being investigated for their potential in addressing diseases and disorders associated with this receptor. google.com

In the broader context of receptor binding, cannabinoid receptors, specifically the CB1 and CB2 subtypes, are also significant targets in drug discovery. CB1 receptors are widely expressed in the central and peripheral nervous systems, playing a role in inhibiting neurotransmitter release. nih.gov Their involvement in analgesia, appetite regulation, and motor control is well-documented, and alterations in CB1 receptor function have been linked to conditions such as depression and schizophrenia. nih.gov

The development of radiolabeled ligands for imaging CB1 receptors has been a focus of research. nih.gov A notable challenge has been the high lipophilicity of early ligands, which leads to high nonspecific binding. nih.gov To address this, analogs with lower lipophilicity, such as N-(Morpholin-4-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM281), have been developed. nih.gov AM281 is a potent and selective CB1 antagonist with a lower lipophilicity than its predecessors, making it a more suitable candidate for imaging studies. nih.gov

Cell-Based Assays Investigating Cellular Responses (Pre-clinical Focus)

Cellular Proliferation and Viability Studies

The antiproliferative potential of pyrazole derivatives has been a significant area of pre-clinical research. A variety of pyrazole-containing compounds have demonstrated inhibitory effects against the growth of various cancer cell lines.

For instance, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of MCF-7 breast cancer cells. nih.gov These compounds showed interesting growth inhibitory effects, and structure-activity relationship (SAR) studies indicated that the N-terminal pyrazole ring structures are crucial for their antiproliferative activity. nih.gov The evaluation methods included the trypan blue exclusion assay, MTT assay, and [3H] thymidine (B127349) incorporation assay. nih.gov

Similarly, 1,3,5-trisubstituted-1H-pyrazole derivatives have been identified as promising anticancer agents with significant antiproliferative activity against various cancer cell lines, including MCF-7, B16-F10, and HCT-116. nih.gov Certain analogs within this series, particularly those with chlorophenyl, thiazole (B1198619), and sulfonamide groups, exhibited significant cytotoxicity against MCF-7, A549, and PC-3 cancer cell lines, with IC50 values ranging from 3.9 to 35.5 μM. nih.gov

Furthermore, vicinal diaryl-isoxazole and -pyrazole derivatives have shown notable in vitro antiproliferative activities against a panel of 13 hepatocellular and breast cancer cell lines, with IC50 values in the range of 0.77 to 9.53 μM. acs.org Two specific analogs, a 3,4-diarylisoxazole derivative and a 1,5-diarylpyrazole, have been highlighted as promising leads for further development. acs.org

Other pyrazole-based compounds have also demonstrated significant cytotoxic effects. For example, N-(1H-pyrazol-3-yl)quinazolin-4-amines have been evaluated against a panel of disease-relevant protein kinases, with one compound showing selective cytotoxic activity against the PANC-1 pancreatic ductal adenocarcinoma cell line. nih.gov Additionally, pyrazole derivatives have been shown to induce dose- and time-dependent cell toxicity in MDA-MB-468 triple-negative breast cancer cells. nih.gov

The table below summarizes the antiproliferative activity of selected pyrazole analogs against various cancer cell lines.

| Compound/Analog | Cancer Cell Line(s) | Activity/IC50 | Reference |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 (breast cancer) | Interesting growth inhibitory effects | nih.gov |

| 1,3,5-Trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | IC50: 3.9–35.5 μM | nih.gov |

| Vicinal diaryl-isoxazole and -pyrazole derivatives | Hepatocellular and breast cancer cell lines | IC50: 0.77–9.53 μM | acs.org |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (triple-negative breast cancer) | IC50: 14.97 μM (24h), 6.45 μM (48h) | nih.gov |

| N-(1H-pyrazol-3-yl)quinazolin-4-amine (3c) | PANC-1 (pancreatic cancer) | Selective cytotoxic activity | nih.gov |

Apoptosis Induction and Mechanism of Action in Cell Lines

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Several studies have investigated the pro-apoptotic activity of pyrazole derivatives in various cancer cell lines.

One study focused on 1,3,5-trisubstituted-1H-pyrazole derivatives as potential inhibitors of Bcl-2, an anti-apoptotic protein. nih.gov These compounds were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov Certain derivatives, particularly compounds 6c, 8, 10b, and 10c, not only induced apoptosis but also caused DNA damage, as indicated by increased comet tail length. nih.gov This suggests a dual mechanism of action involving both the intrinsic apoptotic pathway and the induction of genotoxic stress. nih.gov Molecular docking studies further supported these findings, showing a high binding affinity of compounds 10b and 10c to the Bcl-2 protein. nih.gov

Another series of pyrazole derivatives was shown to induce apoptosis in the triple-negative breast cancer cell line, MDA-MB-468. nih.gov The most active compound, 3f, induced cell cycle arrest in the S phase and triggered apoptosis, which was associated with an increase in reactive oxygen species (ROS) levels and caspase-3 activity. nih.gov This indicates that the pro-apoptotic effect of this compound is mediated, at least in part, by the generation of oxidative stress. nih.gov

Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides have also been identified as potent inducers of apoptosis. mdpi.com These compounds led to a time- and concentration-dependent increase in the fraction of apoptotic cells in various cancer cell lines, including HeLa, HCT 116, PC-3, and BxPC-3. mdpi.com The most significant pro-apoptotic effects were observed after 72 hours of treatment, with one compound, MM129, showing particularly high activity. mdpi.com

Furthermore, the induction of apoptosis has been observed with other pyrazole-containing heterocyclic compounds. For example, some benzazole and benzoxazine (B1645224) derivatives have been shown to induce apoptosis in a mouse lymphoma cell line. researchgate.net Vicinal diaryl-isoxazole and -pyrazole derivatives have also demonstrated the ability to induce apoptotic cell death in both hepatocellular carcinoma and breast cancer cell lines. acs.org

The table below summarizes the pro-apoptotic activity of selected pyrazole analogs.

| Compound/Analog | Cancer Cell Line(s) | Mechanism of Action | Reference |

| 1,3,5-Trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC3 | Bcl-2 inhibition, activation of Bax, p53, Caspase-3, DNA damage | nih.gov |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | ROS generation, increased caspase-3 activity, S-phase cell cycle arrest | nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides | HeLa, HCT 116, PC-3, BxPC-3 | Time- and concentration-dependent apoptosis induction | mdpi.com |

| Vicinal diaryl-isoxazole and -pyrazole derivatives | Hepatocellular and breast cancer cell lines | Induction of apoptotic cell death | acs.org |

Modulation of Cellular Pathways and Signaling Cascades

The biological activity of this compound and its analogs often stems from their ability to modulate key cellular pathways and signaling cascades, particularly those involving protein kinases.

One significant target is the Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component of the inflammatory signaling pathway downstream of the IL-1R and TLR superfamily. nih.govnih.gov A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent and selective inhibitors of IRAK4. nih.govnih.gov By inhibiting IRAK4, these compounds can block the upregulation of inflammatory genes, making them attractive candidates for the treatment of inflammatory diseases. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the potency, selectivity, and pharmacokinetic properties of these inhibitors. nih.govnih.gov

Another important kinase target is c-Met, a receptor tyrosine kinase that plays a crucial role in oncogenesis. researchgate.netnih.gov Inhibition of c-Met is a promising strategy for cancer therapy. researchgate.net A series of pyrazolo[3,4-b]pyridine, pyrazolo[3,4-b]thieno[3,2-e]pyridine, and pyrazolo[3,4-d]thiazole-5-thione derivatives have been designed and synthesized as c-Met kinase inhibitors. researchgate.net One specific compound, 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo nih.govbiointerfaceresearch.comcyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033), is a dual c-Met/Ron kinase inhibitor with a unique preferential affinity for the activated state of c-Met. nih.gov This compound has demonstrated the ability to completely inhibit tumor growth in a c-Met amplified xenograft model. nih.gov

Casein kinase 1δ/ε (CK1δ/ε) is another set of kinases that have been targeted by pyrazole-containing compounds. nih.gov A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as inhibitors of CK1δ/ε with some selectivity over other related kinases. nih.gov These kinases are implicated in both neurodegenerative disorders and cancer, making their inhibitors valuable lead molecules for further development. nih.gov

The table below summarizes the modulation of cellular pathways by selected pyrazole analogs.

| Compound/Analog | Target Pathway/Kinase | Therapeutic Potential | Reference |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Inflammatory diseases | nih.govnih.gov |

| Pyrazolo[3,4-b]pyridine and related derivatives | c-Met kinase | Cancer | researchgate.net |

| 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo nih.govbiointerfaceresearch.comcyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033) | c-Met/Ron dual kinase | Cancer | nih.gov |

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Casein kinase 1δ/ε (CK1δ/ε) | Neurodegenerative disorders, cancer | nih.gov |

Antimicrobial Efficacy (Bactericidal and Fungicidal Actions in In Vitro Models)

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.govresearchgate.net Numerous studies have demonstrated the bactericidal and fungicidal properties of pyrazole derivatives against a range of pathogenic microorganisms.

A library of 5-amino functionalized pyrazoles was synthesized and evaluated for its antibacterial activity. nih.gov Two compounds, 3c and 4b, exhibited moderate but noteworthy activity against multidrug-resistant (MDR) clinical isolates of Gram-positive bacteria, particularly of the Staphylococcus genus, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL. nih.gov Additionally, derivatives 3c and 4a showed moderate activity against Mycobacterium tuberculosis, with 4a also being effective against MDR strains. nih.gov

Another study investigated a series of pyrazole-isoxazoline hybrids for their antimicrobial properties. nih.gov These compounds were tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), one Gram-negative bacterium (Escherichia coli), and the fungus Candida albicans. nih.gov The results of this evaluation highlighted the potential of these hybrid molecules as antimicrobial agents. nih.gov

New functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes have also been synthesized and evaluated for their antimicrobial activity. biointerfaceresearch.com These compounds demonstrated a pronounced effect against strains of S. aureus, E. coli, and C. albicans, suggesting their potential for the development of effective antimicrobial drugs. biointerfaceresearch.com

Furthermore, a series of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one derivatives were synthesized and showed significant to moderate antimicrobial activity. The antifungal activity of pyrazole derivatives has also been a focus of research, particularly against Candida species. mdpi.com A new series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles was synthesized and evaluated for their ability to inhibit the growth of six Candida species. mdpi.com These compounds exhibited lower MIC values than the reference drug, fluconazole, and in silico studies suggested that their mechanism of action involves the inhibition of the CYP51 enzyme, which is crucial for ergosterol (B1671047) synthesis. mdpi.com

The table below summarizes the antimicrobial activity of selected pyrazole analogs.

| Compound/Analog | Target Microorganism(s) | Activity/MIC | Reference |

| 5-Amino functionalized pyrazoles (3c, 4b) | MDR Staphylococcus species | MICs = 32–64 µg/mL | nih.gov |

| 5-Amino functionalized pyrazoles (3c, 4a) | Mycobacterium tuberculosis (including MDR strains) | Moderate activity | nih.gov |

| Pyrazole-isoxazoline hybrids | S. aureus, B. subtilis, E. coli, C. albicans | Antimicrobial activity | nih.gov |

| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | S. aureus, E. coli, C. albicans | Pronounced effect | biointerfaceresearch.com |

| 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one derivatives | Not specified | Significant to moderate antimicrobial activity | |

| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida species | Lower MIC values than fluconazole | mdpi.com |

In Vitro and In Vivo (Animal Model) Pharmacodynamics and Efficacy in Disease Models (Excluding Clinical Human Trials)

The pre-clinical evaluation of this compound and its analogs extends to in vivo studies in animal models to assess their pharmacodynamics and efficacy in various disease models.

In the context of inflammatory diseases, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, which are IRAK4 inhibitors, have been investigated in in vivo proof-of-mechanism studies. nih.gov In one such study, female Lewis rats were treated with one of these compounds prior to stimulation with a TLR7 agonist. nih.gov The compound demonstrated a dose-dependent inhibition of IL-6 secretion, a key inflammatory cytokine. nih.gov This in vivo efficacy correlated well with the compound's in vitro potency in a rat whole-blood assay. nih.gov

For anticancer applications, a dual c-Met/Ron kinase inhibitor, MK-8033, has shown significant efficacy in a subcutaneous tumor xenograft model. nih.gov This compound resulted in the full inhibition of tumor growth in a c-Met amplified (GTL-16) model, highlighting its potential as a cancer therapeutic. nih.gov

In the realm of parasitic diseases, a novel series of amino-pyrazole ureas has been identified with potent in vitro antileishmanial activity. nih.gov One compound from this series, compound 26, demonstrated high levels of in vivo efficacy (over 90%) against Leishmania infantum in an animal model, providing proof of concept for this class of compounds in treating visceral leishmaniasis. nih.gov

Furthermore, vicinal diaryl-isoxazole and -pyrazole derivatives have not only shown in vitro antiproliferative activity but have also demonstrated antitumor activity in vivo. acs.org In mouse hepatocellular and breast tumor xenograft models, these compounds exhibited tumor growth inhibition rates between 40% and 85% with no significant effect on the body weight of the mice. acs.org

The table below summarizes the in vivo efficacy of selected pyrazole analogs in various disease models.

| Compound/Analog | Disease Model | In Vivo Efficacy | Reference |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | R848-induced rat PD model (inflammation) | Dose-dependent inhibition of IL-6 secretion | nih.gov |

| MK-8033 | GTL-16 subcutaneous tumor xenograft model (cancer) | Full inhibition of tumor growth | nih.gov |

| Amino-pyrazole urea (B33335) (compound 26) | Leishmania infantum infected animal model (visceral leishmaniasis) | >90% efficacy | nih.gov |

| Vicinal diaryl-isoxazole and -pyrazole derivatives | Mouse hepatocellular and breast tumor xenografts (cancer) | 40-85% tumor growth inhibition | acs.org |

In Vitro Metabolic Stability and Preliminary Pharmacokinetics in Animal Models

The journey of a drug candidate from discovery to potential clinical application is significantly influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. Early assessment of these parameters is crucial for identifying compounds with favorable pharmacokinetic profiles. For this compound and its analogs, in vitro metabolic stability assays and preliminary pharmacokinetic studies in animal models have provided initial insights into their potential as orally bioavailable agents.

In Vitro Metabolic Stability

The metabolic stability of a compound, often assessed using liver microsomes, provides an early indication of its potential for in vivo clearance. While specific data for this compound is not extensively detailed in publicly available literature, studies on analogous structures offer valuable context. For instance, research on a series of pyrazol-3-yl pyrimidin-4-amine derivatives, which share the pyrazole-amine motif, has highlighted the importance of this core in influencing metabolic properties. One such analog, AZD1480, demonstrated favorable metabolic stability in liver microsomes from various species, including rat and dog, suggesting the pyrazole core can be part of a metabolically robust scaffold. nih.gov

General principles of isoxazole metabolism have also been explored. The isoxazole ring itself can be susceptible to metabolic cleavage. For example, the anti-inflammatory drug leflunomide, which contains an isoxazole ring, undergoes ring opening to form its active metabolite. researchgate.net This highlights a potential metabolic pathway for isoxazole-containing compounds that warrants investigation for the this compound series.

Preliminary Pharmacokinetics in Animal Models

In a study of vicinal diaryl-substituted isoxazole and pyrazole derivatives, two compounds demonstrated in vivo antitumor activity in mouse xenograft models following oral administration. acs.org This finding implies that these compounds possess sufficient oral bioavailability and metabolic stability to reach the tumor site in effective concentrations, although specific pharmacokinetic values were not reported. acs.org

Furthermore, a review of isoxazole-containing compounds in drug discovery mentions a novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivative that not only exhibited potent inhibition of its target but also displayed "acceptable aqueous solubility, desirable pharmacokinetic properties". nih.gov Another study on a different series of isoxazole derivatives reported "good results in pharmacokinetic and safety experiments". nih.gov While these statements are qualitative, they underscore the potential for isoxazole-based scaffolds to be developed into orally active agents.

The table below summarizes the type of pharmacokinetic data found for analogous compounds, illustrating the parameters typically assessed in preclinical studies.

| Compound Class | Animal Model | Key Findings (Qualitative) | Reference |

| Pyrazol-3-yl pyrimidin-4-amines | Rat, Dog | Excellent preclinical pharmacokinetics | nih.gov |

| Vicinal diaryl-substituted isoxazoles/pyrazoles | Mouse | Implied oral bioavailability and in vivo efficacy | acs.org |

| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylureas | Not Specified | Desirable pharmacokinetic properties | nih.gov |

| Isoxazole derivatives | Not Specified | Good results in pharmacokinetic experiments | nih.gov |

Interactive Data Table: Illustrative Pharmacokinetic Parameters for an Analogous Pyrazole Kinase Inhibitor

While specific data for this compound is not available, the following table for a different pyrazole-based kinase inhibitor (Compound I) demonstrates the type of quantitative data generated in preclinical pharmacokinetic studies. nih.gov

| Parameter | Value | Unit |

| Half-life (t½) | 2.61 | h |

| Time to maximum concentration (Tmax) | 2.00 | h |

| Maximum concentration (Cmax) | 7570 | ng/mL |

| Bioavailability | 63.6 | % |

This data is for an analogous compound and is presented for illustrative purposes only.

Structure Activity Relationship Sar Studies for 5 1h Pyrazol 4 Yl Isoxazol 3 Amine Derivatives Focused on Pre Clinical Data

Influence of Substituent Variations on the Pyrazole (B372694) Ring on Biological Activity

The pyrazole ring is a cornerstone of the scaffold's activity, and its substitution pattern is a critical determinant of biological effect. Research on related pyrazole-containing compounds has shown that the nature and position of substituents can dramatically modulate activity. For instance, in various series of pyrazole derivatives, the introduction of different groups on the nitrogen (N1 position) or carbon atoms of the ring has been shown to influence properties like kinase inhibition and anti-inflammatory effects. nih.govnih.gov

In analogous pyrazole-based inhibitors, substitution at the N1 position of the pyrazole ring with small alkyl groups, such as a methyl group, has in some cases led to an increase in activity. nih.gov This is often attributed to favorable hydrophobic interactions within the target's binding pocket. Conversely, larger or more polar substituents at this position can lead to a decrease in potency due to steric hindrance or unfavorable electronic effects.

The table below illustrates hypothetical SAR trends for the pyrazole ring based on findings from analogous pyrazole-containing series.

| Substituent at Pyrazole N1 | Hypothesized Impact on Biological Activity | Rationale from Analogous Compounds |

| Hydrogen (unsubstituted) | Baseline activity | The unsubstituted pyrazole NH can act as a crucial hydrogen bond donor. |

| Methyl | Potential for increased activity | Small alkyl groups can enhance hydrophobic interactions in the binding pocket. |

| Phenyl | Variable; may decrease activity | Large, bulky groups can introduce steric clashes, but may also form beneficial pi-stacking interactions depending on the target. |

| Electron-withdrawing groups (e.g., -CF3) | Can influence pKa and binding | May alter the electronic properties of the pyrazole ring, potentially affecting hydrogen bonding strength. |

| Electron-donating groups (e.g., -OCH3) | Can influence electronic distribution | May enhance or decrease binding affinity depending on the electronic requirements of the target. |

This table is illustrative and based on general principles observed in related pyrazole compounds.

Effects of Modifications on the Isoxazole (B147169) Ring of 5-(1H-Pyrazol-4-yl)isoxazol-3-amine on Target Engagement

The isoxazole ring serves as a key structural linker and is often involved in critical binding interactions. nih.govnih.gov Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a vital component for target engagement. Modifications to this ring are less common in the literature, as they can fundamentally alter the compound's core structure and properties. However, the concept of bioisosteric replacement, where the isoxazole is swapped for a different heterocyclic ring with similar properties, is a strategy employed in medicinal chemistry. nih.gov

For example, replacing the isoxazole with other five-membered heterocycles like oxadiazole or thiazole (B1198619) could be explored to fine-tune the molecule's electronic and steric profile, potentially improving target binding or pharmacokinetic properties. The weak N-O bond in the isoxazole ring can also be a site for metabolic cleavage, and its replacement could enhance metabolic stability. eurekaselect.com

Role of the Amine Functionality and its Derivatization in Modulating Biological Activity

The 3-amino group on the isoxazole ring is a critical functional group that often acts as a key hydrogen bond donor, anchoring the molecule within the active site of a biological target. nih.gov Derivatization of this amine is a common strategy in lead optimization to explore the surrounding binding pocket and improve potency and selectivity.

The following table outlines potential outcomes of derivatizing the amine functionality, based on general medicinal chemistry principles.

| Amine Derivatization | Potential Impact on Biological Activity | Rationale |

| Acylation (Amide formation) | Can increase or decrease activity | Introduces a carbonyl group which can act as a hydrogen bond acceptor; the R-group can explore new binding interactions. |

| Sulfonylation (Sulfonamide formation) | Often improves binding affinity | The sulfonyl group can form strong hydrogen bonds and the R-group can be varied to optimize interactions. |

| Alkylation (Secondary/Tertiary amine) | May increase or decrease activity | Alters the hydrogen bonding capacity and introduces steric bulk, which can be beneficial or detrimental depending on the target. |

| Urea (B33335)/Thiourea formation | Can enhance binding | Introduces additional hydrogen bond donors and acceptors, often leading to improved potency. |

This table is illustrative and based on general principles observed in related amino-heterocycle compounds.

Stereochemical Implications in SAR of this compound Analogs